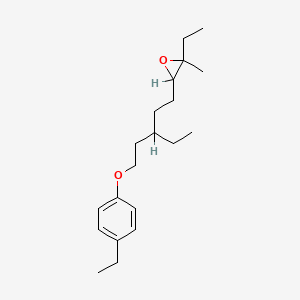
Epofenonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epofenonane, also known as this compound, is a useful research compound. Its molecular formula is C20H32O2 and its molecular weight is 304.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Agricultural Applications
Epofenonane has been identified as an effective insect growth regulator, particularly in the control of pest populations in agricultural settings. Its efficacy has been demonstrated in various studies:
- Control of Citrus Mealybug : Research indicated that this compound can effectively control Planococcus citri (citrus mealybug) populations on grapefruits, comparable to traditional insecticides like dimethoate. This highlights its potential as a safer alternative in integrated pest management strategies .
- Juvenile Hormone Mimic : As a juvenile hormone analog, this compound influences the development of arthropods by inducing male offspring production in species such as Daphnia. This effect is significant for managing pest populations while minimizing reproductive impacts on beneficial species .
Ecotoxicological Research
This compound has been extensively studied for its ecotoxicological impacts, particularly regarding endocrine disruption:
- Endocrine Disruption Studies : Investigations into the effects of this compound on various aquatic organisms have revealed its potential to disrupt hormonal pathways. For example, while it induces male offspring development in Daphnia, it does not activate the heterodimerization of the Methoprene-tolerant receptor complex, suggesting a unique mechanism of action compared to other juvenile hormone mimics .
- Impact on Reproductive Rates : Studies show that this compound causes only slight reductions in reproductive rates among treated populations, indicating a relatively low level of toxicity while still achieving pest control objectives .
Mechanistic Insights and Case Studies
Understanding the mechanism of action for this compound is crucial for its application in ecological and agricultural contexts:
- Case Study: Developmental Effects on Aquatic Species : A study examining the impact of this compound on Daphnia demonstrated that it can induce male offspring with minimal changes to brood size, contrasting with other juvenoids that significantly reduce reproductive output. This suggests that this compound may operate through different pathways than traditional juvenile hormone mimics .
| Compound | Effect on Male Offspring | Brood Size Impact | Mechanism |
|---|---|---|---|
| This compound | Induces male offspring | Slight change | Non-hormonal pathway |
| Methoprene | Induces male offspring | Significant reduction | Hormonal pathway |
| Pyriproxyfen | Induces male offspring | Significant reduction | Hormonal pathway |
特性
CAS番号 |
57342-02-6 |
|---|---|
分子式 |
C20H32O2 |
分子量 |
304.5 g/mol |
IUPAC名 |
2-ethyl-3-[3-ethyl-5-(4-ethylphenoxy)pentyl]-2-methyloxirane |
InChI |
InChI=1S/C20H32O2/c1-5-16-8-11-18(12-9-16)21-15-14-17(6-2)10-13-19-20(4,7-3)22-19/h8-9,11-12,17,19H,5-7,10,13-15H2,1-4H3 |
InChIキー |
YHDXOFFTMOZZPE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCCC(CC)CCC2C(O2)(C)CC |
正規SMILES |
CCC1=CC=C(C=C1)OCCC(CC)CCC2C(O2)(C)CC |
Key on ui other cas no. |
57342-02-6 |
同義語 |
epofenonane Ro 10-3108 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















